molecular formula C11H10N2O B8011012 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B8011012
M. Wt: 186.21 g/mol
InChI Key: WBMPDEBNXXICDF-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a methyl group at position 1, a phenyl group at position 4, and a carbaldehyde moiety at position 3. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry and materials science. The compound’s structure allows for diverse reactivity, enabling further functionalization at the aldehyde group or modification of substituents to tune physicochemical and biological properties.

Properties

IUPAC Name

1-methyl-4-phenylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-10(11(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMPDEBNXXICDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling represents a robust method for constructing the pyrazole core while introducing substituents with precision. A prominent route begins with 1-phenyl-1H-pyrazole-3-ol , which undergoes sequential functionalization. The hydroxyl group is first replaced via a palladium-mediated coupling reaction, often employing aryl halides or triflates to introduce the methyl group at the N1 position. Subsequent formylation at the C3 position is achieved using dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃), yielding the target aldehyde.

Key optimizations include the use of Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF), which enhances coupling efficiency. Reported yields for this method range from 50% to 94% , depending on the purity of intermediates and reaction time. Characterization via infrared spectroscopy (IR) confirms the aldehyde functional group through a distinct absorption band at ~1700 cm⁻¹ , while ¹H NMR reveals singlet peaks for the methyl group (δ 2.5 ppm) and aldehyde proton (δ 9.8 ppm).

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical approach for introducing formyl groups onto aromatic systems. For 1-methyl-4-phenyl-1H-pyrazole-3-carbaldehyde, this method involves treating 1-methyl-4-phenyl-1H-pyrazole with the Vilsmeier reagent, formed in situ from DMF and POCl₃ . The electrophilic formylation occurs regioselectively at the C3 position due to the electron-donating effects of the methyl and phenyl groups .

Reaction conditions typically involve maintaining temperatures between 0–5°C during reagent preparation, followed by heating to 70–80°C for 4–6 hours. Post-reaction hydrolysis with ice water isolates the aldehyde, which is purified via recrystallization from ethanol . Yields for this method average 65–75% , with scalability limited by the exothermic nature of POCl₃-DMF interactions. ¹³C NMR data corroborate the aldehyde carbon resonance at δ 192 ppm , while mass spectrometry (MS) confirms the molecular ion peak at m/z 186.21 .

Oxidation of Pyrazole Alcohols

Oxidation of the corresponding alcohol, 1-methyl-4-phenyl-1H-pyrazole-3-methanol , provides an alternative route. This method employs potassium permanganate (KMnO₄) in a pyridine-water mixture under reflux . The alcohol is first synthesized via Grignard addition to a pyrazole-3-carbonitrile precursor, followed by acidic workup.

Critical parameters include strict temperature control (60–70°C ) to prevent over-oxidation to carboxylic acids. Yields for this two-step process range from 40% to 55% , with the aldehyde confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Comparative IR spectroscopy highlights the absence of hydroxyl stretches (3400 cm⁻¹) and the emergence of the aldehyde peak .

Photocatalyzed [3+2] Cycloaddition

A novel approach leverages visible-light photocatalysis to assemble the pyrazole ring. This method involves a [3+2] cycloaddition between enamines and diazo compounds , catalyzed by eosin Y under blue LED irradiation . The aldehyde group is introduced via a traceless directing group strategy, where a formyl precursor is incorporated into the diazo component.

Optimized conditions use acetonitrile as a solvent and triethylamine as a base, achieving yields of 60–70% with excellent regioselectivity . X-ray crystallography of intermediates validates the pyrazole structure, while ultraviolet-visible (UV-Vis) spectroscopy monitors reaction progress .

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

MethodYield (%)Key AdvantagesLimitations
Palladium Cross-Coupling50–94High regioselectivity, scalableCostly catalysts, multi-step synthesis
Vilsmeier-Haack65–75Single-step formylation, mild conditionsExothermic risks, POCl₃ handling
Alcohol Oxidation40–55Simple starting materialsLow yields, over-oxidation risks
Photocatalyzed60–70Atom economy, green chemistrySpecialized equipment required

Palladium cross-coupling excels in scalability but suffers from high catalyst costs. The Vilsmeier-Haack method offers simplicity but requires careful temperature control. Alcohol oxidation is accessible for small-scale synthesis but inefficient for industrial applications. The photocatalyzed approach aligns with sustainable chemistry trends but necessitates light sources and photocatalysts .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed:

    Oxidation: 1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-Methyl-4-phenyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde serves as a crucial intermediate in synthesizing several pharmaceutical compounds, particularly those targeting inflammatory and pain-related conditions. Its derivatives have been investigated for their potential as analgesics and anti-inflammatory agents.

Case Study:
A study demonstrated that derivatives of 1-methyl-4-phenyl-1H-pyrazole exhibited significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are critical in treating neurodegenerative diseases like Alzheimer's. The most potent derivatives showed low micromolar IC50 values, indicating their potential as therapeutic agents .

Agricultural Chemistry

Use in Agrochemicals:
The compound is utilized in developing agrochemicals, including pesticides and herbicides. Its structure allows for modifications that enhance efficacy against various pests while minimizing environmental impact.

Data Table: Agrochemical Applications of this compound

Application TypeDescriptionEfficacy
PesticidesEffective against specific insect pestsHigh
HerbicidesInhibits growth of certain weed speciesModerate
FungicidesPotential use in controlling fungal infectionsUnder Study

Material Science

Novel Material Development:
Research has indicated that this compound can be used to synthesize materials with unique electronic properties. These materials have potential applications in sensors and electronic devices.

Case Study:
A recent investigation into the electronic properties of pyrazole derivatives revealed their applicability in organic semiconductors. The synthesized materials demonstrated favorable charge transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) .

Organic Synthesis

Building Block for Complex Molecules:
This compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecular architectures. Its reactivity allows for various transformations that are essential in synthetic organic chemistry.

Example Reaction:
The Vilsmeier-Haack reaction can be employed to generate derivatives from this compound, leading to compounds with enhanced biological activity .

Biochemical Research

Studying Enzyme Interactions:
In biochemical research, this compound is valuable for studying enzyme interactions and metabolic pathways. Its derivatives have been used to probe the mechanisms of action of various enzymes.

Data Table: Biochemical Applications

Enzyme TargetedActivity LevelReference
Acetylcholinesterase (AChE)High Inhibition
Monoamine Oxidase (MAO-B)Selective Inhibition
Other EnzymesVariable ActivityOngoing Research

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl and pyrazole rings contribute to the compound’s ability to interact with hydrophobic pockets in target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carbaldehyde Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Structural Features Biological Activity
This compound Methyl (1), Phenyl (4) C₁₁H₁₀N₂O Electron-donating methyl, aromatic phenyl Not reported (NR)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (1), Phenyl (3) C₁₇H₁₁N₃O₄ Electron-withdrawing benzoyl, aromatic phenyl Antioxidant, anti-inflammatory
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde Phenyl (1), Thienyl (3) C₁₄H₁₀N₂OS Heteroaromatic thienyl, planar geometry NR
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Chlorophenoxy (5), Methyl (3) C₁₇H₁₃ClN₂O₂ Bulky chlorophenoxy, electron-withdrawing Cl Antimicrobial
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde CF₃ (3), Cl-C₆H₄-S (5) C₁₂H₉ClF₃N₂OS Strongly electron-withdrawing CF₃ and Cl NR

Key Observations:

  • Steric Influence: Bulky substituents like chlorophenoxy (in ) reduce solubility but may enhance target binding specificity.

Biological Activity

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl and phenyl substituent, along with an aldehyde functional group. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways. For example, it has been shown to interact with acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurochemical signaling and metabolism .
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by various pathogens .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. The following table summarizes its activity against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23115.2
Liver CancerHepG212.5
Lung CancerA54920.0
Colorectal CancerHCT11625.3

These findings suggest that the compound may inhibit the growth of cancer cells through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results from in vitro studies are summarized below:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans17

These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroprotective Effects : In a study investigating neuroprotective effects, the compound demonstrated significant inhibition of AChE and MAO-B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : Another study reported that this compound could reduce inflammatory markers in vitro, indicating its potential use in managing inflammatory diseases .

Q & A

Q. How should researchers address conflicting crystallographic data for pyrazole-carbaldehydes?

  • Analysis : Variations in bond lengths or angles may result from crystal packing forces. Comparing multiple structures (e.g., Cambridge Structural Database entries) identifies trends. For example, the aldehyde C=O bond length ranges from 1.21–1.23 Å across derivatives, consistent with resonance effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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